OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE
Overview
Description
OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C16H12Cl2N4O2 and a molecular weight of 363.206 g/mol It is known for its unique structure, which includes two 4-chlorobenzylidene groups attached to an oxalic acid hydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between oxalic acid dihydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide groups to amine groups.
Substitution: The chlorobenzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
OXALIC BIS(BENZYLIDENE)HYDRAZIDE: Similar structure but lacks the chlorine atoms.
OXALIC BIS(2,4-DICHLOROBENZYLIDENE)HYDRAZIDE: Contains additional chlorine atoms, which may alter its reactivity and properties.
OXALIC BIS(3,4-DIMETHOXYBENZYLIDENE)HYDRAZIDE: Contains methoxy groups instead of chlorine, affecting its chemical behavior.
Uniqueness
OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE is unique due to the presence of 4-chlorobenzylidene groups, which impart specific chemical properties and reactivity. These groups can influence the compound’s interactions with other molecules, making it valuable for certain applications in research and industry.
Properties
IUPAC Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-5-1-11(2-6-13)9-19-21-15(23)16(24)22-20-10-12-3-7-14(18)8-4-12/h1-10H,(H,21,23)(H,22,24)/b19-9+,20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIHCVACQCOVEO-LQGKIZFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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